molecular formula C9H12ClNO B13048554 (1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol

(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol

Cat. No.: B13048554
M. Wt: 185.65 g/mol
InChI Key: ZASARIKEPRMRES-RCOVLWMOSA-N
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Description

(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol is a chiral amino alcohol of significant interest in pharmaceutical research and development. With the molecular formula C9H12ClNO and a molecular weight of 185.65 , this compound serves as a valuable synthetic intermediate and a key chiral scaffold for the construction of more complex molecules. The specific stereochemistry of the compound is critical, as the (1R,2S) configuration can greatly influence its biological activity and interaction with target proteins . Compounds of this structural class are frequently investigated for their potential drug-like properties, which include studies on their vibrational spectroscopic signatures, molecular charge distribution, and biological ambiance to fabricate advanced drug candidates . The presence of both amino and hydroxyl functional groups on a propanol backbone, adjacent to a chiral center, makes this and similar molecules versatile building blocks in organic synthesis . Furthermore, related (1R,2S)-configured amino compounds are recognized for their utility as intermediates in the synthesis of active pharmaceutical ingredients, such as certain Hepatitis C therapeutics, highlighting the importance of high optical purity in such chiral synthons . This product is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1

InChI Key

ZASARIKEPRMRES-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1Cl)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of 1-(2-chlorophenyl)propan-2-one

One common approach is the asymmetric reduction of the ketone precursor 1-(2-chlorophenyl)propan-2-one to the corresponding amino alcohol. This can be achieved by:

These methods typically yield the (1R,2S) stereoisomer with high enantiomeric excess (ee), essential for biological activity and further synthetic utility.

Reductive Amination

Another widely used method is reductive amination of the corresponding 2-chlorophenylpropan-2-one with ammonia or an amine source:

  • The ketone is reacted with ammonia or a primary amine to form an imine or iminium intermediate.
  • Subsequent reduction using sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation yields the amino alcohol.
  • Chiral catalysts or auxiliaries are employed to control stereochemistry during the reduction step.

This approach allows direct introduction of the amino group while forming the chiral centers simultaneously.

Use of Chiral Auxiliaries and Protecting Groups

  • Chiral auxiliaries such as Evans’ oxazolidinones or Oppolzer’s sultams can be attached to the precursor to direct stereoselective transformations.
  • Protecting groups on the amino or hydroxyl functionalities may be used to prevent side reactions and improve yields.
  • After stereoselective synthesis, protecting groups are removed under mild conditions to afford the target amino alcohol.

Industrial and Scale-Up Considerations

  • Large-scale synthesis often employs batch reactors with optimized reaction parameters to maximize yield and stereoselectivity.
  • Catalytic asymmetric hydrogenation is favored industrially for its scalability and environmental compatibility.
  • Enzymatic methods are also explored for greener processes with high stereochemical control.

Research Findings and Optimization Data

Reaction Conditions and Yields

Method Catalyst/Agent Solvent Temperature Yield (%) Enantiomeric Excess (ee) (%) Notes
Asymmetric catalytic hydrogenation Rhodium/chiral ligand complex Ethanol 25–50 °C 85–92 >95 High stereoselectivity
Reductive amination NaBH3CN or catalytic hydrogenation Methanol, EtOH 0–25 °C 70–88 90–95 Requires careful pH control
Enzymatic reduction Ketoreductase enzymes Aqueous buffer 25–37 °C 75–90 >98 Environmentally friendly
Chiral auxiliary approach Oxazolidinone derivatives Dichloromethane Room temperature 80–85 92–97 Multi-step, high stereocontrol

Purification Techniques

  • Flash chromatography on silica gel using mixtures of hexane and ethyl acetate is commonly employed to separate the desired stereoisomer.
  • Crystallization and recrystallization methods are used to enhance enantiomeric purity.
  • Use of chiral HPLC for analytical and preparative scale enantiomer separation.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Asymmetric catalytic hydrogenation High yield and ee, scalable Efficient, environmentally friendly Requires expensive catalysts
Reductive amination Direct amino group introduction Simple reagents, versatile Moderate stereoselectivity
Enzymatic reduction High stereoselectivity, mild conditions Green chemistry approach Enzyme availability and cost
Chiral auxiliary methods Precise stereocontrol High enantiomeric purity Multi-step, time-consuming

Concluding Remarks

The preparation of (1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol is well-established through asymmetric catalytic hydrogenation, reductive amination, enzymatic reduction, and chiral auxiliary strategies. Each method offers a balance between stereoselectivity, yield, and operational complexity. Current research trends emphasize greener and more sustainable processes, such as enzymatic catalysis and recyclable chiral catalysts, to improve efficiency and reduce environmental impact.

This compound’s stereochemical integrity is crucial for its functional applications, thus driving continuous optimization of preparation methods to achieve high enantiomeric purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Organic Synthesis

(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of enantiomerically enriched compounds essential in drug development and materials science.

The compound exhibits several biological activities that make it a subject of interest in pharmacological research:

Antidepressant Activity:
Research indicates that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain, potentially leading to antidepressant effects .

Antimicrobial Properties:
In vitro studies have shown that this compound demonstrates significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 0.22 to 0.25 µg/mL .

Anticancer Potential:
Preliminary studies suggest that this compound may possess anticancer properties. For example, derivatives have shown cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), indicating its potential as a lead compound for further development .

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound:

Case Study 1: Antidepressant Effects
A study demonstrated that structurally related compounds enhanced neurotransmitter levels in animal models, suggesting potential antidepressant effects .

Case Study 2: Antimicrobial Efficacy
Research highlighted the compound's effectiveness against various bacterial strains, paving the way for its development as an antimicrobial agent .

Case Study 3: Anticancer Activity
Investigations into the cytotoxic effects on cancer cell lines provided insights into its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved often include:

    Receptor Binding: Interaction with neurotransmitter receptors in the brain.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The aromatic ring's substituent significantly impacts physicochemical and pharmacological properties. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences Source
(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol 2-chlorophenyl C₉H₁₂ClNO 185.65 Reference compound
(1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol 3-methoxyphenyl C₁₀H₁₅NO₂ 193.23 Electron-donating methoxy group; altered electronic properties
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol 2-chloro-4-(trifluoromethyl)phenyl C₁₀H₁₁ClF₃NO 253.65 Enhanced lipophilicity due to CF₃ group
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)propan-1-ol 4-iodophenyl with fluoro side chain C₉H₁₁FINO 295.09 Halogen diversity (I, F); altered steric bulk
  • Electron-withdrawing groups (e.g., Cl, CF₃) increase stability and binding affinity to hydrophobic pockets.
  • Electron-donating groups (e.g., OCH₃) enhance solubility but may reduce receptor affinity .

Stereochemical Differences

Stereochemistry dictates enantioselective interactions with biological targets:

Compound Name Stereochemistry Key Implications Source
This compound (1R,2S) Optimal configuration for TNF-α inhibition
(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride (1S,2S) Reduced activity due to mismatched chirality
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol (1S,2R) Potential for off-target effects
  • Enantiomers or diastereomers may exhibit divergent pharmacokinetics or toxicity profiles .

Functional Group Modifications

Additional functional groups alter reactivity and applications:

Compound Name Functional Groups Applications Source
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol Pyrrolidinyl group Potential CNS activity
(1R,2S)-1-methoxy-3-phenoxy-1-(phenylsulfonyl)propan-2-ol Sulfonyl and methoxy groups Catalysis or directing group in synthesis
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol Trifluoromethylthio group Enhanced metabolic stability
  • Sulfonyl groups act as directing groups in asymmetric catalysis .
  • Trifluoromethylthio increases metabolic resistance due to strong C-F bonds .

Biological Activity

(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol is a chiral compound with significant biological activity, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a chlorophenyl moiety. Its molecular formula is C9_9H12_{12}ClNO, with a molar mass of 185.65 g/mol . This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological effects of this compound are primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors, potentially modulating their activities.
  • Hydrophobic Interactions : The chlorophenyl group engages in hydrophobic interactions, which can influence the binding affinity to biological macromolecules .

These interactions can affect various biochemical pathways, including signal transduction and metabolic processes.

1. Neuropharmacological Effects

Research indicates that this compound may have therapeutic potential in treating neurological disorders. Its interaction with neurotransmitter systems suggests it could modulate synaptic transmission and influence neurochemical signaling pathways.

2. Antimicrobial Properties

The compound has been studied for its antimicrobial activity, particularly against Helicobacter pylori. In vitro studies demonstrated that it exhibits significant potency against various strains of this bacterium, indicating its potential as a therapeutic agent in treating infections resistant to conventional antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologicalPotential modulation of neurotransmitter systems
AntimicrobialSignificant activity against H. pylori
Enzyme InteractionInfluences enzyme kinetics and protein interactions

Detailed Research Findings

A study focused on the structure-activity relationships (SAR) of similar compounds indicated that modifications at the amino α-carbon significantly enhance biological activity. For instance, compounds structurally related to this compound showed varying degrees of potency based on their stereochemistry and substitution patterns .

Another research highlighted the synthesis of enantiomers of related compounds and their evaluation for antimicrobial efficacy. The findings suggested that specific enantiomers exhibited stronger activity against resistant strains compared to their racemic counterparts .

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